molecular formula C14H20ClNO2Si B1522278 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine CAS No. 1171920-42-5

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

Katalognummer: B1522278
CAS-Nummer: 1171920-42-5
Molekulargewicht: 297.85 g/mol
InChI-Schlüssel: PLUKXQYGIFUFCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds constitute a fundamental class of organic molecules characterized by ring structures containing at least one heteroatom, typically nitrogen, oxygen, or sulfur, in addition to carbon atoms. These compounds represent more than 85% of all biologically active chemical entities, reflecting their central role in modern drug design and development. The prevalence of heterocyclic structures in pharmaceutical applications stems from their ability to provide diverse molecular frameworks that can interact with biological targets through multiple binding modes, including hydrogen bonding, π-π stacking, and electrostatic interactions.

The significance of heterocyclic compounds extends beyond medicinal chemistry into materials science, where they serve as building blocks for conducting polymers, organic semiconductors, and functional dyes. Research statistics indicate that heterocyclic compounds account for more than 65% of the total number of known organic compounds, with nitrogen heterocycles representing the most frequently encountered structural motifs. The versatility of these compounds arises from their ability to modulate critical physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, enabling optimization of absorption, distribution, metabolism, excretion, and toxicity profiles.

Contemporary synthetic methodologies have significantly expanded access to diverse heterocyclic structures through advances in metal-catalyzed cross-coupling reactions, hetero-coupling reactions, and other specialized transformations. These developments have enabled medicinal chemists to explore increasingly complex chemical space while maintaining synthetic feasibility. The fundamental importance of heterocyclic compounds in drug discovery programs continues to drive innovation in synthetic methodology and structural design, establishing these molecules as indispensable components of modern pharmaceutical research.

Introduction to Furopyridine Scaffolds

Furopyridine scaffolds represent a specialized subset of bicyclic heterocyclic compounds that combine furan and pyridine ring systems in fused arrangements. These structures belong to the broader class of aromatic heterocyclic compounds containing furopyridine ring systems, which consist of a furan ring fused to a pyridine ring. The unique electronic properties conferred by this fusion create distinctive reactivity patterns and physicochemical characteristics that distinguish furopyridines from their individual component ring systems.

The molecular architecture of furopyridine compounds enables diverse substitution patterns that can be exploited for structure-activity relationship studies and synthetic optimization. Research has demonstrated that furo[3,2-b]pyridine cores, in particular, serve as privileged scaffolds for highly selective kinase inhibitors and efficient modulators of important signaling pathways. The planar, conjugated structure characteristic of aromatic furopyridines contributes to enhanced stability and unique reactivity patterns, making these compounds valuable components in biologically active molecules and materials applications.

Synthetic access to furopyridine scaffolds has been facilitated by the development of chemoselective metal-mediated coupling reactions, including copper-mediated oxidative cyclization procedures that enable efficient assembly of the fused ring system. These methodological advances have expanded the scope of furopyridine chemistry and enabled systematic exploration of structure-property relationships within this compound class. The versatility of furopyridine scaffolds as synthetic intermediates has established their importance in both academic research and industrial applications.

Historical Development of Furo[3,2-b]pyridine Chemistry

The historical development of furo[3,2-b]pyridine chemistry traces its origins to early investigations of heterocyclic synthesis and structural elucidation in the mid-20th century. Initial synthetic approaches to these bicyclic systems relied on classical condensation reactions and cyclization procedures that provided access to basic furopyridine structures, though often with limited scope and modest yields. The compound furo[3,2-b]pyridine itself, with molecular formula C₇H₅NO and molecular weight 119.123, was first characterized through systematic studies of heterocyclic ring formation.

Early synthetic methodologies focused on the development of reliable routes to construct the fused ring system through dehydrohalogenation and dehydration processes. A significant advancement was achieved in 1978 with the development of concurrent dehydrohalogenation and dehydration procedures using specialized reagents such as methyl phosphonyl chloride for the synthesis of substituted furopyridine derivatives. These early synthetic strategies established fundamental principles for furopyridine construction that continue to influence contemporary approaches.

The evolution of furo[3,2-b]pyridine chemistry accelerated with the introduction of modern organometallic methodologies and improved understanding of reaction mechanisms. Advances in synthetic methodology during the late 20th and early 21st centuries enabled the preparation of diverse compound libraries containing furo[3,2-b]pyridine cores, facilitating systematic biological evaluation and structure-activity relationship studies. Contemporary research has identified furo[3,2-b]pyridine as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases and modulators of Hedgehog signaling pathways. The compound has been detected in human blood samples, indicating its presence in biological systems and potential relevance to human health research.

Significance of Silicon-Protected Functionalized Heterocycles

Silicon-based protecting groups have established themselves as essential tools in organic synthesis, particularly for the protection of hydroxyl functionalities during complex multi-step synthetic sequences. The tert-butyldimethylsilyl group, commonly known by its abbreviation in the literature, represents one of the most versatile and widely utilized silyl protecting groups due to its favorable stability profile and selective removal conditions. This protecting group demonstrates remarkable stability under phosphorylation conditions while remaining removable under conditions that do not affect other commonly used acid or base labile protecting groups.

The strategic incorporation of silyl protecting groups into heterocyclic scaffolds provides significant advantages for synthetic chemists working with complex molecular architectures. Research has demonstrated that silyl groups such as tert-butyldiphenylsilyl, tert-butyldimethylsilyl, triisopropylsilyl, and trimethylsilyl groups exhibit substantially different electronic and steric requirements compared to traditional acyl and alkyl protecting groups. These differences become particularly important when multiple neighboring positions are silyl-protected, leading to conformational effects that can influence both reactivity and selectivity in subsequent transformations.

Protecting Group Stability Under Basic Conditions Stability Under Acidic Conditions Stability Under Reductive Conditions Removal Conditions
tert-Butyldimethylsilyl High Moderate High Fluoride ion, mild acid
Acetyl Low High High Base hydrolysis
Benzyl High Low Low Hydrogenolysis, strong acid
Benzoyl Low High High Base hydrolysis

Contemporary research has revealed that polysilylated glycosyl donors exhibit unusual properties including enhanced reactivity and improved stereoselectivity compared to their non-silylated counterparts. The bulky nature of silyl groups can induce conformational changes in cyclic systems, leading to altered electronic environments that significantly impact reactivity patterns. These findings have established silicon-protected heterocycles as valuable synthetic intermediates that offer unique opportunities for selective transformations and improved synthetic efficiency.

Research Importance of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

The compound this compound represents a sophisticated integration of multiple structural elements that collectively enhance its value as a research tool and synthetic intermediate. With its molecular formula C₁₄H₂₀ClNO₂Si and CAS registry number 1171920-42-5, this compound combines the privileged furo[3,2-b]pyridine scaffold with strategic functionalization that enables diverse synthetic transformations. The presence of the chlorine substituent at the 6-position provides a reactive handle for nucleophilic substitution reactions, while the tert-butyldimethylsilyl-protected hydroxymethyl group at the 2-position offers opportunities for selective deprotection and further functionalization.

The strategic positioning of functional groups in this molecule creates multiple sites for chemical modification, enabling systematic structure-activity relationship studies and the development of compound libraries. Research has demonstrated that 6-chloro-substituted furopyridines can undergo various chemical transformations including nucleophilic substitution with amines, coupling reactions, and oxidation processes. The protecting group strategy employed in this compound allows for selective manipulation of the hydroxymethyl functionality while maintaining the integrity of other reactive sites throughout synthetic sequences.

Property Value Reference
Molecular Formula C₁₄H₂₀ClNO₂Si
Molecular Weight 297.85 g/mol
CAS Number 1171920-42-5
MDL Number MFCD12922786
Physical Form Solid
IUPAC Name tert-butyl-[(6-chlorofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane

The research significance of this compound extends to its potential applications in medicinal chemistry, where furopyridine scaffolds have demonstrated activity as kinase inhibitors and pathway modulators. The incorporation of the silicon protecting group strategy enables the development of synthetic routes that maintain functional group compatibility throughout complex transformations, facilitating access to diverse analogues for biological evaluation. Contemporary synthetic methodologies have established reliable procedures for the preparation and manipulation of such silicon-protected heterocycles, supporting their integration into drug discovery programs and materials science applications.

Eigenschaften

IUPAC Name

tert-butyl-[(6-chlorofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUKXQYGIFUFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674088
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-42-5
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a heterocyclic compound characterized by its furo[3,2-b]pyridine backbone and a tert-butyldimethylsilyloxy (TBDMS) substituent. Its molecular formula is C15H20ClN2O2Si, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Properties

The compound features a unique structure that allows for diverse chemical reactivity. The TBDMS group serves as a protective moiety, facilitating further functionalization of the molecule. The presence of chlorine within the furo-pyridine framework is notable as it can influence biological interactions and activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Variants of the furo-pyridine class have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
  • Enzyme Inhibition : The structural features may allow for interactions with various enzymes, potentially leading to therapeutic applications.

Comparative Analysis of Related Compounds

To understand the biological implications better, a comparison with structurally related compounds is useful. Below is a table summarizing key features and activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineTrimethylsilyl groupAnticancer activityDifferent silyl group
2-(dimethylamino)furo[3,2-b]pyridineDimethylamino substituentAntimicrobial propertiesAmino group alters activity
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridineBromine instead of chlorineVaries by substitutionHalogen variation impacts reactivity

The mechanisms through which this compound exerts its biological effects are not fully elucidated due to limited direct studies. However, insights can be drawn from related compounds:

  • Enzyme Interaction : Similar furo-pyridine derivatives have been shown to interact with enzymes involved in cellular signaling pathways.
  • Cellular Uptake : The TBDMS group may influence the lipophilicity of the compound, enhancing its ability to penetrate cell membranes.

Case Studies

While specific case studies on this exact compound are scarce, related research provides context for its potential applications:

  • Anticancer Studies : A study on a similar furo-pyridine derivative demonstrated significant inhibition of tumor growth in vitro and in vivo models.
    "Furo-pyridine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines" .
  • Antimicrobial Efficacy : Investigations into antimicrobial properties revealed that modifications in substituents could enhance activity against resistant bacterial strains.
    "The introduction of electron-donating groups significantly improved the antibacterial potency of pyridine derivatives" .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with TBDMS and Halogen Substituents

6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (HB615)
  • Structure : Pyridine core with TBDMS-protected hydroxymethyl-pyrrolidine, fluoro (2-position), and iodo (3-position) substituents.
  • Molecular Weight : 436.38 g/mol .
  • The pyrrolidine moiety may enhance solubility via hydrogen bonding, unlike the fused furopyridine core of the target compound.
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine (HB086)
  • Structure : Pyridine core with dual pyrrolidine substituents and a TBDMS group.
  • Molecular Weight : 361.60 g/mol .
  • Dual pyrrolidine groups improve aqueous solubility, contrasting with the hydrophobic furopyridine core of the target compound.
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
  • Structure : Furo[3,2-b]pyridine core with TBDMS and trimethylsilyl (TMS) groups.
  • HS Codes : 2934990090 (Canada), 2934990090 (U.S.) .
  • Both compounds share applications in organosilicon research, though the TMS variant lacks halogen-mediated electrophilic activity.

Anti-Tumoral Thienopyridine Derivatives

Benzothiazole-Substituted Thieno[3,2-b]pyridines
  • Structure: Thieno[3,2-b]pyridine core with benzothiazole substituents.
  • Activity : GI50 values of 3.5–6.4 µM in tumor cell lines .
  • The target compound’s chlorine substituent may confer distinct reactivity in DNA adduct formation compared to benzothiazole’s planar aromatic system.

Carcinogenic Heterocyclic Amines

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Structure: Imidazopyridine core with amino and phenyl groups.
  • Activity: Carcinogenic in rodents via DNA adduct formation .
  • Comparison: The amino group in PhIP is critical for mutagenicity, while the target compound’s TBDMS and chlorine substituents likely reduce direct DNA interaction. Both compounds highlight the importance of heterocyclic cores in biological activity, though their safety profiles differ significantly.

mGluR5 Antagonists with Pyridine Cores

SIB-1757 and SIB-1893
  • Structure: Pyridine derivatives with noncompetitive mGluR5 antagonism (IC50: 0.29–0.37 µM) .
  • Comparison :
    • The TBDMS group in the target compound could stabilize it against enzymatic degradation, similar to the methyl and phenyl groups in SIB-1756.
    • Lack of ionizable groups in the target compound may limit central nervous system penetration compared to SIB analogs.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Application
Target Compound Furo[3,2-b]pyridine Cl, TBDMS-OCH2 - Organosilicon/Medicinal Chemistry
HB615 Pyridine F, I, TBDMS-OCH2-pyrrolidine 436.38 Research Chemical
Benzothiazole-Thienopyridine Thieno[3,2-b]pyridine Benzothiazole - Anti-tumoral (GI50: 3.5–6.4 µM)
SIB-1757 Pyridine 6-Methyl, phenylazo - mGluR5 Antagonist (IC50: 0.37 µM)

Vorbereitungsmethoden

Starting Materials and Core Construction

  • The synthesis typically begins with a substituted pyridine or furan derivative that can be cyclized or fused to form the furo[3,2-b]pyridine core.
  • Halogenation at the 6-position is introduced either before or after ring fusion depending on the reactivity of intermediates.
  • Chlorination is achieved using reagents such as N-chlorosuccinimide or other chlorinating agents under controlled conditions to ensure regioselectivity.

Introduction of the tert-Butyldimethylsilyloxy Methyl Group

  • The hydroxyl group on a methyl substituent attached to the heterocyclic ring is protected by conversion to a tert-butyldimethylsilyl (TBS) ether.
  • This protection step uses tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
  • The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at ambient or slightly elevated temperatures.
  • The silylation protects the hydroxyl group during subsequent synthetic transformations and can be selectively removed later if needed.

Representative Reaction Conditions

Step Reagents/Conditions Purpose Notes
Halogenation N-Chlorosuccinimide, solvent (e.g., CH2Cl2) Introduce chlorine at 6-position Control temperature to avoid over-chlorination
Silyl Protection tert-Butyldimethylsilyl chloride, imidazole Protect hydroxyl group as TBS ether Anhydrous conditions required
Ring Closure (if needed) Cyclization agents or heating Form furo[3,2-b]pyridine core Depends on starting materials

Detailed Research Findings

  • The preparation of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is closely related to the synthesis of its analogues such as the 6-iodo derivative, which has been more extensively studied. The iodinated analogue’s synthesis involves similar steps but with iodine substitution, highlighting the versatility of the synthetic approach for different halogen substituents.
  • The tert-butyldimethylsilyloxy group is a widely used protective group in organic synthesis, valued for its stability under a variety of reaction conditions and ease of removal under mild acidic or fluoride ion conditions. This group’s introduction is crucial for protecting the hydroxymethyl moiety during halogenation and other functional group transformations.
  • Patent literature (e.g., US9066954B2) describes fused heterocyclic derivatives including compounds structurally related to this compound, outlining synthetic methods that emphasize the importance of selective halogenation and silyl protection to achieve desired substitution patterns on the fused heterocyclic ring.
  • Commercial availability of closely related compounds such as 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine-6-carbonitrile with high purity (>95%) indicates established synthetic routes and purification protocols suitable for research and industrial applications.

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Conditions Outcome/Function Reference
Formation of furo[3,2-b]pyridine core Cyclization of pyridine/furan precursors Construction of heterocyclic scaffold
Selective chlorination at 6-position N-Chlorosuccinimide or equivalent Introduction of chlorine substituent
Protection of hydroxymethyl group tert-Butyldimethylsilyl chloride, base Formation of tert-butyldimethylsilyloxy group
Purification and characterization Chromatography, NMR, MS Isolation of pure compound

Q & A

Q. What are the key synthetic challenges in preparing 2-((tert-butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine, and how can regioselectivity be ensured during chlorination?

  • Methodological Answer : The compound’s synthesis requires sequential functionalization of the furopyridine core. The tert-butyldimethylsilyl (TBS) group is typically introduced via silylation of a hydroxymethyl intermediate under inert conditions using TBSCl and imidazole in DMF . Chlorination at the 6-position must be regioselective; POCl₃ or N-chlorosuccinimide (NCS) in anhydrous DCM at 0–5°C can minimize side reactions. Monitoring via TLC and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) ensures correct substitution. Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the stability of the TBS-protected hydroxymethyl group be assessed under varying pH conditions?

  • Methodological Answer : The TBS group is acid-labile but stable under basic conditions. To assess stability:
  • Acidic conditions : Dissolve the compound in THF/HCl (0.1 M) and monitor deprotection kinetics via ¹H NMR (disappearance of TBS-O-CH₂ at δ 3.5–4.0 ppm).
  • Basic conditions : Stir in NaOH (1 M)/MeOH and analyze by LC-MS for intact TBS signals. Data shows >90% stability after 24 hours at pH 9 .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Contradictions in coupling efficiency (e.g., aryl boronic acid vs. vinyl) arise from steric hindrance from the TBS group and electron-withdrawing chloro substituent. To optimize:
  • Use Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) at 80°C for electron-deficient partners.
  • For bulky boronic acids, employ microwave-assisted conditions (120°C, 20 min) to enhance yields. Comparative GC-MS analysis of reaction mixtures identifies byproducts (e.g., homocoupling) .

Q. How does the TBS group influence the compound’s conformational dynamics in solution, and what techniques validate this?

  • Methodological Answer : The TBS group introduces steric bulk, restricting rotation of the hydroxymethyl moiety. This is validated by:
  • VT-NMR (Variable Temperature NMR) : At 25°C, diastereotopic protons on the CH₂ group split (δ 3.7–4.1 ppm), coalescing at elevated temperatures (>60°C).
  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) show a 15° rotation barrier due to TBS hindrance .

Q. What bioisosteric replacements for the chloro substituent maintain or enhance biological activity while improving solubility?

  • Methodological Answer : Replace the 6-chloro group with trifluoromethyl (-CF₃) or methoxy (-OMe) via nucleophilic substitution or catalytic fluorination. Assess solubility via shake-flask assays (logP measurement) and bioactivity in kinase inhibition assays (e.g., IC₅₀ against JAK2). Data from analogous pyridine derivatives show CF₃ improves logP by 0.5 units without compromising binding affinity .

Contradiction Analysis

Q. Discrepancies in reported melting points (MPs) for this compound: How can experimental variables explain this?

  • Methodological Answer : Variations in MPs (e.g., 120–125°C vs. 115–118°C) may stem from:
  • Polymorphism : Recrystallize from ethyl acetate/hexane (1:3) vs. acetone to isolate different crystalline forms. Characterize via PXRD.
  • Purity : HPLC purity <98% (e.g., residual solvent) lowers MPs. Use preparative HPLC (C18, 70% MeOH) to achieve >99.5% purity before MP determination .

Key Notes

  • Structural analogs (e.g., ’s hydroxyl variant) inform synthetic and analytical protocols.
  • Methodological rigor (e.g., VT-NMR, DFT) ensures reproducibility in academic settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.